molecular formula C20H15Cl4N3O2 B297750 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Cat. No. B297750
M. Wt: 471.2 g/mol
InChI Key: NKBSJPBWGADGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione, also known as DCTD, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the triazatricyclo[6.3.0.02,6]undecane family, which has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. In

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been found to have a range of biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, the inhibition of fungal growth, and the inhibition of viral replication. 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione in lab experiments is its broad range of biological activities, which make it a promising candidate for the development of new drugs and therapies. However, there are also limitations to using 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione in lab experiments, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione, including the development of new synthetic methods and the optimization of existing methods to improve the yield and purity of the compound. Further studies are needed to fully elucidate the mechanism of action of 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione and to identify its molecular targets. In addition, more research is needed to explore the potential applications of 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione in the treatment of various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new formulations and delivery methods for 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione may help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione involves a series of steps, including the reaction of 2,4-dichlorophenylhydrazine with 3,5-dichlorobenzoyl chloride to form 7-(2,4-dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or chloroform. The yield of 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Scientific Research Applications

7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. 7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

properties

Product Name

7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Molecular Formula

C20H15Cl4N3O2

Molecular Weight

471.2 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H15Cl4N3O2/c21-10-2-3-14(15(24)9-10)17-16-18(26-5-1-4-25(17)26)20(29)27(19(16)28)13-7-11(22)6-12(23)8-13/h2-3,6-9,16-18H,1,4-5H2

InChI Key

NKBSJPBWGADGGE-UHFFFAOYSA-N

SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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